molecular formula C7H6N2O2 B139120 3-Nitrosobenzamide CAS No. 144189-66-2

3-Nitrosobenzamide

Cat. No. B139120
M. Wt: 150.13 g/mol
InChI Key: OZUBORKYZRYLSQ-UHFFFAOYSA-N
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Description

3-Nitrosobenzamide, also known as NOBA, is an antiretroviral zinc ejecting agent . It has a molecular formula of C7H6N2O2 and a molecular weight of 150.13 .


Synthesis Analysis

The synthesis of 3-Nitrosobenzamide involves a novel benzene ring biosynthesis from C3 and C4 primary metabolites by two enzymes . The process involves the aldol condensation between two primary metabolites, L-aspartate-4-semialdehyde and dihydroxyacetone phosphate, to form a 7-carbon product .


Molecular Structure Analysis

The molecular structure of 3-Nitrosobenzamide is represented by the formula C7H6N2O2 . The percent composition is Carbon 56.00%, Hydrogen 4.03%, Nitrogen 18.66%, and Oxygen 21.31% .


Physical And Chemical Properties Analysis

3-Nitrosobenzamide is a light yellow solid . It darkens above 135°C and softens with polymerization between 150-160°C . In solution, the compound is dark green .

Scientific Research Applications

Antiviral Applications

3-Nitrosobenzamide has been shown to inhibit the acute infection of the human immunodeficiency virus (HIV) in cultured human lymphocytes. It achieves this by removing zinc from the retroviral-type zinc finger of p7NC nucleocapsid proteins, thereby interrupting accurate proviral DNA synthesis during the virus's infectious phase (Rice et al., 1993).

Chemotherapeutic Activity

4-Iodo-3-nitrobenzamide, a C-nitroso prodrug, was synthesized and tested for action on tumor cells. Reduced transiently by tumor cells to 4-iodo-3-nitrosobenzamide, it demonstrated potential in killing tumor cells. The compound selectively induced tumor apoptosis due to the reduction of the nitro group to nitroso in tumor cells (Mendeleyev et al., 1995).

Induction of Apoptosis in Tumor Cells

3-Nitrosobenzamide can suppress the proliferation of malignant human cells and induce apoptosis. This is achieved through DNA degradation by nuclear calcium/magnesium-dependent endonucleases activated due to inactivation of poly(ADP-ribose) polymerase (ADPRT) by C-nitroso drugs (Rice et al., 1992).

Inhibition of Virus Replication

3-Nitrosobenzamide (NOBA) was found to sharply inhibit the replication of Simian Immunodeficiency Virus (SIV) in certain cell cultures, demonstrating its potential as an antiviral agent. It was particularly effective in inhibiting the synthesis of DNA coding for the gag gene, a critical step in viral replication (Chuang et al., 1993).

Enzymatic and Biochemical Studies

Studies have also focused on the enzymatic and biochemical properties of 3-nitrosobenzamide. For example, a study on metalloenzymes discussed the identification of a copper-containing C-nitrososynthase responsible for forming stable nitroso species, including 3-nitrosobenzamide (Kersten & Dorrestein, 2010). Another research identified the entire biosynthesis pathway of 4-hydroxy-3-nitrosobenzamide, revealing the diverse catalytic functions of tyrosinase-like copper-containing monooxygenases (Noguchi et al., 2010).

Therapeutic and Protective Effects

3-Nitrosobenzamide has shown potential in protecting cells from certain types of damage. For instance, its effect on etoposide, staurosporine, and dexamethasone induced apoptosis was investigated, revealing its protective action due to the inactivation of caspase-3 (Mihalik et al., 1999). Additionally, the poly (ADP-ribose) synthetase inhibitor 3-aminobenzamide has been studied for its anti-inflammatory effects in various models (Cuzzocrea et al., 1998).

Safety And Hazards

3-Nitrosobenzamide is harmful if swallowed and may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes .

properties

IUPAC Name

3-nitrosobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-7(10)5-2-1-3-6(4-5)9-11/h1-4H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUBORKYZRYLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162642
Record name Nitrosobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrosobenzamide

CAS RN

144189-66-2
Record name Nitrosobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144189662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144189-66-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-NITROSOBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JL5O473RB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-aminobenzamide (Aldrich Chemical Co.) (0.476 g, 3.50 mmol) in ethyl acetate (50 ml) at ambient temperature was added 1.208 g of 3-chloroperoxybenzoic acid (commercial grade, 50-60% purity, Aldrich), whereupon the solution turned green. After 10 minutes the mixture was extracted with 0.14M aqueous sodium bicarbonate (58 ml), washed with three successive 40-ml portions of water, dried over sodium sulfate, then reduced in volume to 20 mL by rotary evaporation and placed in the freezer (-20° C.), whereupon the product slowly deposited as a light yellow solid during a period of 72 hours (0.180 g, 34% yield).
Quantity
0.476 g
Type
reactant
Reaction Step One
Quantity
1.208 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
252
Citations
WG Rice, CA Schaeffer, L Graham… - Proceedings of the …, 1993 - National Acad Sciences
… by 3-nitrosobenzamide. However, the process of reverse transcription to form proviral DNA is effectively abolished by the drug, identifying the mode of action of 3-nitrosobenzamide as …
Number of citations: 100 www.pnas.org
J Mendeleyev, E Kirsten, A Hakam, KG Buki… - Biochemical …, 1995 - Elsevier
… The chemical reactivity of both 4-iodo-3-nitrosobenzamide … prepared a cysteine sulfinic acid adduct of 3-nitrosobenzamide … The method differs from that for 3-nitrosobenzamide …
Number of citations: 88 www.sciencedirect.com
R Mihalik, P Bauer, I Peták, P Krajcsi… - … journal of cancer, 1999 - Wiley Online Library
The effect of 3‐nitrosobenzamide (NOBA) on the etoposide, staurosporine and dexamethason induced rapid (4–6 hr), caspase‐dependent apoptosis was investigated in thymocytes …
Number of citations: 11 onlinelibrary.wiley.com
A Noguchi, S Horinouchi, Y Ohnishi - The Journal of Antibiotics, 2011 - nature.com
… Recently, we determined the entire biosynthetic pathway of 4-hydroxy-3-nitrosobenzamide (4,3-HNBAm) in Streptomyces murayamaensis in which NspN, a class II Gn-AT, plays an …
Number of citations: 5 www.nature.com
AJ Chuang, KF Killam Jr, RY Chuang, WG Rice… - FEBS letters, 1993 - Elsevier
The 3-nitrosobenzamide (NOBA) drug abolishes SIV replication sharply at 20 μM concentration when CEM × 174 cells are preincubated for 1 h with the drug prior to viral infection. …
Number of citations: 15 www.sciencedirect.com
M Tsujimoto, A Yoshida, T Shimizu… - Bioscience …, 2016 - academic.oup.com
… one for the biosynthesis of lysine, threonine, and methionine, and the other (nspJ) contained in the biosynthetic gene cluster for the secondary metabolite, 4-hydroxy-3-nitrosobenzamide…
Number of citations: 5 academic.oup.com
MC Cone, CR Melville, JR Carney, MP Gore, SJ Gould - Tetrahedron, 1995 - Elsevier
… as 4-hydroxy-3-nitrosobenzamide and its ferrous chelate. … 4-hydroxy-3-nitrosobenzamide ferrous chelate deuterated at C… , 4-hydroxy-3-nitrosobenzamide, 6, and of its iron-complex. …
Number of citations: 24 www.sciencedirect.com
E Kun, J Mendeleyev, A Hakam… - Molecular Medicine …, 2009 - spandidos-publications.com
… This hydride transfer is deficient in malignant cells; therefore, the lethal synthesis of 4-iodo-3nitrosobenzamide takes place selectively. enzymatic evidence for this mechanism has been …
Number of citations: 11 www.spandidos-publications.com
A Noguchi, T Kitamura, H Onaka, S Horinouchi… - Nature Chemical …, 2010 - nature.com
… Here, we report the entire biosynthesis pathway of 4-hydroxy-3-nitrosobenzamide in Streptomyces murayamaensis, in which a tyrosinase-like copper-containing monooxygenase is …
Number of citations: 48 www.nature.com
Y Li, SJ Gould, PJ Proteau - Tetrahedron Letters, 2000 - Elsevier
… modified benzoic acid, 3-amino-4-hydroxybenzoic acid (3,4-AHBA, 1), has been shown to be a precursor of several Streptomyces metabolites including 4-hydroxy-3-nitrosobenzamide (…
Number of citations: 14 www.sciencedirect.com

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